1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is an aromatic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of ethoxy, fluoro, iodo, and methyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems offer high mass and heat transfer efficiency, allowing reactions to be conducted at higher temperatures compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The fluoro and iodo substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-ethoxy-4-fluoro-2-iodo-3-methyl-5-bromobenzene .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-3-fluoro-4-iodo-2-methylbenzene
- 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene
- 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene
Uniqueness: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of ethoxy, fluoro, iodo, and methyl groups on the benzene ring makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10FIO |
---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
1-ethoxy-4-fluoro-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
WSOOTCWBDFDBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)F)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.